Lithium 2-(oxazol-5-yl)propanoate
Description
Lithium 2-(oxazol-5-yl)propanoate is a lithium salt derived from the carboxylic acid 2-(oxazol-5-yl)propanoic acid. The compound features an oxazole heterocycle attached to a propanoate backbone, with the lithium counterion enhancing solubility and ionic character.
Properties
Molecular Formula |
C6H6LiNO3 |
|---|---|
Molecular Weight |
147.1 g/mol |
IUPAC Name |
lithium;2-(1,3-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C6H7NO3.Li/c1-4(6(8)9)5-2-7-3-10-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
OFBAHQQPJWAAQO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C1=CN=CO1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(oxazol-5-yl)propanoate typically involves the reaction of oxazole derivatives with lithium salts under controlled conditions. One common method is the reaction of 2-(oxazol-5-yl)propanoic acid with lithium hydroxide in an aqueous medium, followed by purification to obtain the desired lithium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxazole ring or the propanoate group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the propanoate group are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Lithium 2-(oxazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, leveraging the biological activities of oxazole derivatives.
Mechanism of Action
The mechanism of action of lithium 2-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects. The lithium cation can also play a role in stabilizing the compound and enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl 2-Methyl-3-(Oxiran-2-yl)Propanoate (Bn-MPO)
- Structure: Propanoate ester with an oxirane (epoxide) group and benzyl substituent.
- Applications: Used as a comonomer in polymer synthesis to introduce epoxide functionalities. The absence of a lithium ion reduces ionic conductivity but enhances stability in organic solvents .
2-(5-Substituted-1,3,4-Oxadiazole-2-yl)-1,3-Benzothiazoles
- Structure : Benzothiazole core fused with oxadiazole rings.
- Applications : Patented as intermediates for agrochemicals or pharmaceuticals due to their heterocyclic diversity and bioactivity .
- The lithium salt form may improve aqueous solubility compared to neutral benzothiazole derivatives.
Fungicidal Propanoate Esters (e.g., Compound A.2.3)
- Structure: Complex propanoate esters with pyridine-carbonyl and dioxolane motifs (e.g., [(6S,7R,8R)-8-benzyl-3-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate) .
- Applications : Respiration inhibitors targeting fungal complex III (Qi site).
- Key Difference: Lithium 2-(oxazol-5-yl)propanoate lacks the intricate dioxolane and pyridine-carbonyl groups, suggesting a simpler mechanism of action. Its lithium ion may facilitate rapid dissolution in formulations, whereas bulky esters in A.2.3 enhance target specificity.
Comparative Data Table
Research Findings and Mechanistic Insights
- Solubility: The lithium salt form of 2-(oxazol-5-yl)propanoate likely outperforms neutral esters (e.g., Bn-MPO) in polar solvents, critical for battery electrolytes or aqueous formulations .
- Synthetic Accessibility: this compound can be synthesized via neutralization of the parent acid with lithium hydroxide, a simpler route compared to multi-step syntheses of oxadiazole-benzothiazoles or fungicidal esters .
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